2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of chlorine and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene typically involves the nitration of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the chlorination of benzene derivatives followed by nitration. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific solvents can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Amino-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene.
Reduction: Formation of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,4-dichlorophenyl)ethanone
- 2,2’,4’-Trichloroacetophenone
- 2,4-Dichloroaniline
Uniqueness
2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene is unique due to the presence of both chlorine and nitro groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted interactions in various chemical and biological processes, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
50274-96-9 |
---|---|
Molecular Formula |
C13H8Cl3NO2 |
Molecular Weight |
316.6 g/mol |
IUPAC Name |
2-chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C13H8Cl3NO2/c14-10-3-1-8(12(15)6-10)5-9-2-4-11(17(18)19)7-13(9)16/h1-4,6-7H,5H2 |
InChI Key |
CVIPZLAFYGJMQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.